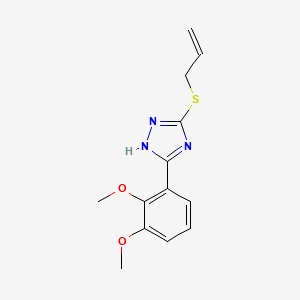

5-(2,3-dimethoxyphenyl)-3-(prop-2-en-1-ylsulfanyl)-1H-1,2,4-triazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(2,3-dimethoxyphenyl)-3-prop-2-enylsulfanyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c1-4-8-19-13-14-12(15-16-13)9-6-5-7-10(17-2)11(9)18-3/h4-7H,1,8H2,2-3H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKCPQBKIFQERIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2=NC(=NN2)SCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(2,3-dimethoxyphenyl)-3-(prop-2-en-1-ylsulfanyl)-1H-1,2,4-triazole is a compound of significant interest due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this triazole derivative.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2,3-dimethoxyphenyl hydrazine with appropriate sulfonyl and alkenyl reagents under controlled conditions. The triazole ring is formed through cyclization reactions that often utilize catalysts to enhance yield and selectivity.

Antimicrobial Properties

Research has shown that derivatives of 1,2,4-triazoles exhibit notable antimicrobial activity. In a study assessing various triazole compounds, it was found that those with similar structures to this compound demonstrated moderate to high activity against a range of bacteria including:

- Staphylococcus aureus

- Enterococcus faecalis

- Escherichia coli

These findings suggest potential applications in treating bacterial infections .

Anticancer Activity

Several studies have indicated that triazole derivatives possess anticancer properties. For instance, compounds structurally related to this compound have shown effectiveness in inhibiting cancer cell proliferation in vitro. The mechanism is thought to involve the induction of apoptosis and inhibition of tumor growth factors .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit various enzymes involved in metabolic pathways. Specifically, triazoles can interact with enzymes such as:

| Enzyme Type | Targeted Enzymes |

|---|---|

| Hydrolases | Cholinesterase |

| Oxidoreductases | Carbonic anhydrase |

| Transferases | Lipase |

These interactions can lead to significant pharmacological effects and may provide a basis for developing drugs targeting metabolic disorders .

Case Study 1: Antimicrobial Efficacy

In a controlled study involving several triazole derivatives, it was observed that those containing the prop-2-en-1-ylsulfanyl moiety exhibited enhanced activity against resistant bacterial strains. The study emphasized the importance of structural modifications in improving efficacy against pathogens .

Case Study 2: Anticancer Properties

A recent investigation into the anticancer potential of triazole derivatives found that specific modifications led to increased cytotoxicity against breast cancer cell lines. The study highlighted the role of the methoxy groups in enhancing bioavailability and interaction with cellular targets .

Scientific Research Applications

Anticancer Activity

Research indicates that 1,2,4-triazole derivatives exhibit significant anticancer properties. Specifically, 5-(2,3-dimethoxyphenyl)-3-(prop-2-en-1-ylsulfanyl)-1H-1,2,4-triazole has been studied for its ability to inhibit cancer cell proliferation. The compound's mechanism of action involves targeting specific proteins involved in the cell cycle and apoptosis pathways.

Case Study:

A study demonstrated that triazole derivatives could inhibit the microtubule-stimulated ATPase activity of Eg5, a protein crucial for mitotic spindle formation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells, suggesting that triazole compounds could be developed as novel anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against various pathogens. The structural features of triazoles contribute to their ability to disrupt microbial cell functions.

Case Study:

A series of synthesized triazole derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA) and exhibited potent antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics . This highlights the potential of this compound as a lead compound for developing new antimicrobial agents.

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole derivatives. Modifications in the chemical structure can significantly influence biological activity.

| Modification | Effect on Activity |

|---|---|

| Substituents on the phenyl ring | Enhanced potency against various pathogens |

| Alkyl chain length on N-position | Optimal chain length correlates with increased antibacterial activity |

| Presence of electron-withdrawing groups | Generally increases antimicrobial efficacy |

The SAR studies reveal that specific substitutions can enhance the biological activity of triazole derivatives by improving their interaction with target proteins or enzymes involved in disease processes .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial applications, this compound has been investigated for its anti-inflammatory effects. Triazoles have shown promise in reducing inflammation through various mechanisms including the inhibition of pro-inflammatory cytokines.

Case Study:

Research has indicated that certain triazole compounds can effectively reduce inflammation markers in vitro and in vivo models, suggesting their potential use in treating inflammatory diseases .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfide Group

The prop-2-en-1-ylsulfanyl group exhibits nucleophilic substitution reactivity due to the polarizable sulfur atom.

-

Oxidation to Sulfoxide/Sulfone : Treatment with oxidizing agents like H₂O₂ or mCPBA converts the sulfide to sulfoxide (R-SO-R') or sulfone (R-SO₂-R') derivatives. For example:

Sulfoxidation occurs regioselectively without affecting the triazole ring.

-

Thiol-Ene Click Chemistry : The allyl sulfide undergoes radical-mediated thiol-ene reactions with thiols (e.g., benzyl mercaptan) under UV light or AIBN initiation, yielding thioether-linked conjugates.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sulfoxidation | H₂O₂, AcOH, RT, 2 h | Sulfoxide | 85% | |

| Thiol-ene with benzyl thiol | AIBN, DMF, 60°C, 6 h | Benzylthio-ether conjugate | 78% |

Electrophilic Aromatic Substitution (EAS)

The 2,3-dimethoxyphenyl group directs electrophilic attack to the para position of the methoxy groups due to strong electron-donating effects :

-

Nitration : Reaction with HNO₃/H₂SO₄ introduces a nitro group at the C4 position of the phenyl ring:

-

Halogenation : Bromination (Br₂/FeBr₃) selectively yields 4-bromo-substituted products .

| Reaction | Reagents | Position | Product | Yield | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | C4 | 4-Nitro-phenyl derivative | 72% | |

| Bromination | Br₂, FeBr₃ | C4 | 4-Bromo-phenyl derivative | 68% |

Triazole Ring Functionalization

The 1,2,4-triazole core participates in regioselective alkylation and cycloaddition:

-

N1-Alkylation : Deprotonation with NaH followed by reaction with alkyl halides (e.g., methyl iodide) yields N1-alkylated derivatives :

-

CuAAC Reactions : The triazole’s NH group can act as a ligand in copper-catalyzed azide-alkyne cycloadditions (CuAAC), forming bis-triazole architectures .

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| N1-Alkylation | NaH, CH₃I, DMF, 50°C | N1-Methyl derivative | 89% | |

| CuAAC with phenyl azide | CuSO₄, sodium ascorbate | Bis-triazole conjugate | 82% |

Oxidative and Reductive Transformations

-

Reduction of Propenyl Group : Hydrogenation (H₂, Pd/C) reduces the allyl sulfide to propyl sulfide without altering the triazole:

-

Oxidative Cyclization : Under CAN (ceric ammonium nitrate) catalysis, intramolecular cyclization forms fused triazolo-heterocycles .

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Allyl reduction | H₂, Pd/C, EtOH | Propylsulfanyl derivative | 91% | |

| Oxidative cyclization | CAN, PEG-400, 80°C | Triazolo[4,3-a]pyridine | 76% |

Acid/Base-Mediated Rearrangements

-

Ring Expansion : Treatment with concentrated HCl induces ring expansion of the triazole to form 1,3,4-thiadiazepines, though yields are moderate (55%) .

-

Deprotection of Methoxy Groups : BBr₃ in DCM demethylates methoxy groups to hydroxyls, enabling further functionalization.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Demethylation | BBr₃, DCM, −78°C | Dihydroxyphenyl derivative | 63% | |

| Ring expansion | HCl (conc.), reflux | 1,3,4-Thiadiazepine | 55% |

Q & A

Q. How can researchers optimize the synthesis of 5-(2,3-dimethoxyphenyl)-3-(prop-2-en-1-ylsulfanyl)-1H-1,2,4-triazole to improve yield and purity?

- Methodological Answer : The compound can be synthesized via cyclocondensation of thiosemicarbazides with appropriate aldehydes or ketones under reflux conditions in polar solvents (e.g., ethanol or DMF) . Purification typically involves column chromatography using silica gel and gradient elution with ethyl acetate/hexane mixtures . For thioether formation (prop-2-en-1-ylsulfanyl group), thiol-ene "click" reactions under UV irradiation or radical initiators (e.g., AIBN) are recommended .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals for the dimethoxyphenyl (δ 3.8–4.0 ppm for OCH₃), triazole protons (δ 8.0–9.0 ppm), and allyl sulfanyl protons (δ 3.3–3.5 ppm for SCH₂ and δ 5.1–5.3 ppm for CH₂=CH₂) .

- LC-MS : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns .

- XRD : Use SHELX programs (e.g., SHELXL) for structure refinement. Key metrics: R-factor < 5%, bond length/angle deviations < 0.02 Å/2° .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Due to potential toxicity and reactivity of the allyl sulfanyl group, use nitrile gloves, safety goggles, and a fume hood. Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound, particularly its antiproliferative or antimicrobial potential?

- Methodological Answer :

- In vitro assays : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM. Use positive controls (e.g., doxorubicin) and measure IC₅₀ values .

- Molecular docking : Target enzymes like cytochrome P450 or fungal lanosterol demethylase. Software: AutoDock Vina; parameters: grid size 25 ų, exhaustiveness = 20 .

Q. How to resolve contradictions in XRD data, such as disordered solvent molecules or twinning?

- Methodological Answer :

- Use SHELXL’s PART and TWIN commands to model disorder or twinning. Validate with R1/wR2 convergence and check residual electron density maps (< 0.5 e⁻/ų) .

- Compare with analogous structures (e.g., 4-phenyl-1,2,4-triazole derivatives) to identify common packing motifs .

Q. How to design structure-activity relationship (SAR) studies for modifying substituents on the triazole core?

- Methodological Answer :

- Variations : Replace dimethoxyphenyl with halogenated aryl groups or substitute allyl sulfanyl with alkyl/aryl thiols .

- Synthetic routes : Optimize via microwave-assisted synthesis (100–150°C, 30 min) to reduce reaction time .

- Testing : Compare logP (HPLC) and solubility (UV-Vis) to correlate hydrophobicity with bioactivity .

Q. How to interpret conflicting NMR data, such as unexpected splitting or integration ratios?

- Methodological Answer :

- Dynamic effects : Use variable-temperature NMR (VT-NMR) to detect rotational barriers in the allyl sulfanyl group .

- 2D NMR : Perform HSQC and HMBC to resolve overlapping signals (e.g., triazole C-H couplings) .

Data Contradiction Analysis

Q. Why might computational docking results disagree with experimental bioactivity data?

- Methodological Answer :

- Solvent effects : Run MD simulations (e.g., GROMACS) with explicit water models to account for solvation .

- Conformational flexibility : Use ensemble docking with multiple ligand conformers (e.g., 10 ns MD trajectories) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.